Iodopropamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

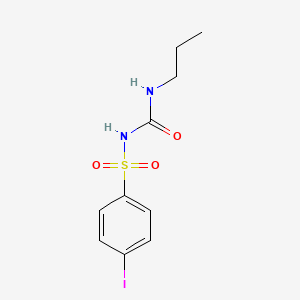

Iodopropamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13IN2O3S and its molecular weight is 368.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Applications

Iodopropamide is predominantly utilized for its radiopaque properties, allowing for enhanced visibility of internal organs during imaging procedures. It is especially effective in:

- Intravenous Urography (IVU) : Used to visualize the urinary tract.

- Angiography : Employed to visualize blood vessels and identify vascular diseases.

- Cholecystography : Aids in the examination of the gallbladder.

Table 1: Key Applications of this compound

| Application | Purpose | Imaging Technique |

|---|---|---|

| Intravenous Urography | Visualization of urinary tract abnormalities | CT Scan |

| Angiography | Assessment of vascular diseases | X-ray, CT Angiography |

| Cholecystography | Evaluation of gallbladder function and anatomy | X-ray, CT |

Pharmacological Insights

This compound has been investigated for its pharmacological effects beyond imaging. As an anticholinergic agent, it exhibits peripheral effects similar to atropine, which can be beneficial in managing gastrointestinal disorders.

Case Study: Efficacy in Gastrointestinal Disorders

A study conducted on patients with peptic ulcer disease demonstrated that this compound effectively reduced symptoms associated with smooth muscle spasms. The drug was administered alongside other treatments, showing a significant reduction in gastric acid secretion when combined with cimetidine, a histamine H2 receptor antagonist .

Environmental Applications

Recent studies have explored the environmental impact and detection methods for this compound in wastewater samples. Its presence in environmental matrices raises concerns about contamination and necessitates effective monitoring techniques.

Table 2: Detection Methods for this compound in Environmental Samples

| Method | Description | Sensitivity |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Utilizes liquid chromatography for precise quantification | High |

| Spectrophotometry | Measures absorbance at specific wavelengths | Moderate |

Analytical Techniques for Quantification

Various analytical methods have been developed to quantify this compound in pharmaceutical formulations and environmental samples. These include:

- High-Performance Liquid Chromatography (HPLC) : Offers high sensitivity and specificity.

- Spectrophotometric Methods : Simple and cost-effective, suitable for routine analysis.

Case Study: Validation of Spectrophotometric Methods

A recent validation study confirmed that a newly developed spectrophotometric method for this compound quantification demonstrated excellent accuracy (RSD < 1.5%) and recovery rates close to 100% across various sample types .

Safety and Side Effects

While this compound is generally safe when used appropriately, it can cause side effects such as tachycardia and confusion in rare cases . Monitoring patients during administration is crucial to mitigate potential adverse reactions.

Properties

CAS No. |

30961-44-5 |

|---|---|

Molecular Formula |

C10H13IN2O3S |

Molecular Weight |

368.19 g/mol |

IUPAC Name |

1-(4-iodophenyl)sulfonyl-3-propylurea |

InChI |

InChI=1S/C10H13IN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) |

InChI Key |

QOHTWPYSDMTOPU-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)I |

Canonical SMILES |

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)I |

Key on ui other cas no. |

30961-44-5 |

Synonyms |

1-(p-iodobenzenesulfonyl)-3-(n-propyl)urea iodapropamide, 125I-labeled iodopropamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.